4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Overview
Description
4-Chlorospiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Chlorospiro[indoline-3,4’-piperidin]-2-one involves the cycloisomerization of tryptamine-ynamides. This reaction is typically catalyzed by silver (I) and triphenylphosphine (PPh3) under chelation-controlled conditions . The reaction proceeds in a racemic and diastereoselective manner, with density functional theory (DFT) calculations indicating strong non-covalent interactions between the substrate and the catalyst/ligand complex .
Industrial Production Methods
While specific industrial production methods for 4-Chlorospiro[indoline-3,4’-piperidin]-2-one are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorospiro[indoline-3,4’-piperidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
4-Chlorospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique structure and reactivity profile make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chlorospiro[indoline-3,4’-piperidin]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like pyrido[3,4-b]indoles are structurally related and are known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
4-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of an indoline and a piperidine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Properties
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJUMSMAFJPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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